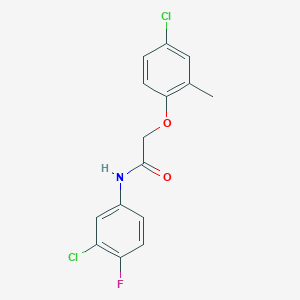

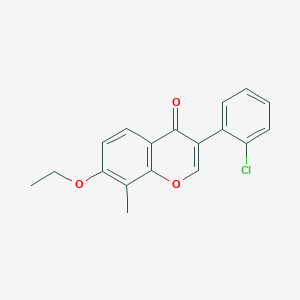

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the fluid and electrolyte balance in many organs, including the lungs, pancreas, and sweat glands. CFTR mutations cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapy for CF and other diseases that involve CFTR dysfunction.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide binds to a specific site on the CFTR protein, known as the regulatory domain. This binding inhibits the opening of the chloride channel, leading to a decrease in chloride ion secretion and an increase in sodium ion absorption. This change in ion transport disrupts the normal fluid and electrolyte balance in the affected organs, leading to the symptoms of CF and other diseases.

Biochemical and Physiological Effects:

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects on CFTR and other ion channels. In addition to inhibiting CFTR activity, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been reported to modulate the activity of other ion channels, such as the calcium-activated chloride channel (CaCC) and the epithelial sodium channel (ENaC). N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to affect the expression and localization of CFTR and other proteins involved in ion transport and signaling pathways.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages as a tool for studying CFTR and other ion channels. The compound is highly specific for CFTR and does not affect other ion channels or transporters at the concentrations used in most experiments. N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is also relatively easy to use and has a well-established protocol for application to cells and tissues. However, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has some limitations as a tool for studying CFTR. The compound is not a true CFTR blocker, as it does not completely abolish CFTR activity. N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide also has some off-target effects, particularly at higher concentrations, which can complicate the interpretation of results.

Future Directions

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been a valuable tool for studying CFTR and other ion channels, but there is still much to learn about the compound and its potential applications. Some future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide include:

1. Optimization of the synthesis method to improve the yield, purity, and scalability of the compound.

2. Development of new derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide with improved potency, selectivity, and pharmacokinetic properties.

3. Investigation of the off-target effects of N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide and the mechanisms underlying these effects.

4. Evaluation of the efficacy of N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide in animal models of CF and other diseases.

5. Identification of new targets and pathways that are affected by N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide and the development of new therapies based on these targets.

6. Exploration of the potential of N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide as a diagnostic tool for CF and other diseases that involve CFTR dysfunction.

In conclusion, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a small molecule inhibitor that has been extensively studied as a tool for investigating the function and regulation of CFTR and other ion channels. The compound has several advantages as a research tool, but also has some limitations and off-target effects that need to be considered. Future research on N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is likely to uncover new insights into the role of CFTR and other ion channels in health and disease and may lead to the development of new therapies for CF and other related diseases.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 4-chloro-2-methylphenol to form the intermediate 3-chloro-4-fluoro-2-methylphenol. The intermediate is then reacted with chloroacetyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide. The synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied in vitro and in vivo as a tool to investigate the function and regulation of CFTR. The compound has been used to block CFTR activity in various cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been used to study the role of CFTR in different physiological processes, such as mucociliary clearance, pancreatic secretion, and sweat production. In addition, N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used to screen for potential CF therapeutics and to evaluate the efficacy of CFTR modulators.

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2FNO2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-11-3-4-13(18)12(17)7-11/h2-7H,8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOPONNPKARRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5786881.png)

![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)